molecular formula C18H23ClN2O3S B2461466 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzenesulfonamide CAS No. 954065-80-6

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzenesulfonamide

Cat. No.: B2461466
CAS No.: 954065-80-6
M. Wt: 382.9
InChI Key: AHGWVYCSIOYEDV-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzenesulfonamide (CAS# 954065-80-6) is a synthetic sulfonamide derivative of interest in medicinal chemistry and neuroscience research. This compound, with the molecular formula C18H23ClN2O3S and a molecular weight of 382.9 , belongs to a class of molecules being investigated for their neurotropic and neuroregenerative potential. Research into related sulfonamides has identified candidates that act as potent and selective inverse agonists of the CB2 receptor, a promising target for modulating neuropathic pain, inflammatory disorders, and osteoporosis without the psychoactive side effects associated with CB1 receptor activity . The structural motif of integrating hydrophobic aromatic groups is often essential for such biological activity . Furthermore, studies on neurotropic small molecules highlight the critical need for compounds that can stimulate neurite outgrowth and axonal regeneration, key processes in recovering from neuronal injuries and polyneuropathies . This benzenesulfonamide is supplied as a high-quality chemical tool for in vitro research applications, including target-based screening, mechanism of action studies, and phenotypic assays in neuronal cell models. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3S/c1-21(2)15-8-6-14(7-9-15)5-4-12-20-25(22,23)16-10-11-18(24-3)17(19)13-16/h6-11,13,20H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGWVYCSIOYEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 4-Methoxybenzene

4-Methoxybenzene undergoes electrophilic aromatic substitution using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to yield 3-chloro-4-methoxybenzene. This step ensures regioselectivity at the meta position relative to the methoxy group.

Sulfonation and Amidation

The chlorinated intermediate is sulfonated using fuming sulfuric acid (H₂SO₄·SO₃) at 80–100°C for 4–6 hours, forming 3-chloro-4-methoxybenzenesulfonic acid. Subsequent amidation is achieved by treating the sulfonic acid with thionyl chloride (SOCl₂) to generate the sulfonyl chloride, followed by reaction with aqueous ammonia (NH₃) at 0–5°C. The resultant 3-chloro-4-methoxybenzenesulfonamide is isolated via recrystallization from ethanol/water (yield: 82–85%).

Preparation of 3-(4-(Dimethylamino)phenyl)propylamine

The propylamine side chain is constructed through Grignard reagent-mediated alkylation, leveraging methodologies adapted from industrial-scale syntheses.

Grignard Reagent Formation

3-Chloro-N,N-dimethylpropylamine is reacted with magnesium turnings in anhydrous 2-methyltetrahydrofuran (2-MeTHF) under nitrogen atmosphere. Iodine (0.1–0.5 wt%) initiates the reaction, yielding N,N-dimethyl-3-chloromagnesiopropylamine Grignard reagent. Optimal conditions include:

  • Temperature: 60°C
  • Reaction time: 4–5 hours
  • Solvent: 2-MeTHF (moisture content <0.02%).

Coupling with 4-Fluorophenyl Derivatives

The Grignard reagent is cooled to -20°C and treated with 4-fluorobenzaldehyde in 2-MeTHF. After 16 hours, the intermediate is quenched with saturated ammonium chloride (NH₄Cl) and acidified with hydrobromic acid (HBr) to precipitate the crude product. Purification via vacuum distillation affords 3-(4-(dimethylamino)phenyl)propan-1-amine hydrobromide (yield: 76.9%).

Coupling of Sulfonamide and Propylamine Moieties

The final step involves nucleophilic substitution between 3-chloro-4-methoxybenzenesulfonamide and 3-(4-(dimethylamino)phenyl)propylamine.

Alkylation under Basic Conditions

In anhydrous dimethylformamide (DMF), the sulfonamide is deprotonated with potassium carbonate (K₂CO₃) at 50°C. 3-(4-(Dimethylamino)phenyl)propylamine hydrobromide is added dropwise, and the mixture is stirred for 12–18 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is extracted with dichloromethane (DCM), washed with brine, and dried over sodium sulfate (Na₂SO₄). Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the title compound as a white crystalline solid (yield: 68–72%).

Optimization and Scalability

Solvent Selection

Comparative studies indicate that 2-MeTHF outperforms benzene or cyclohexane in Grignard reactions due to its higher boiling point (80°C) and lower toxicity. Substituting benzene with 2-MeTHF increases yield by 8–12% while reducing environmental hazards.

Temperature Control

Maintaining -20°C during Grignard coupling minimizes side reactions (e.g., over-alkylation). Exothermic reactions are controlled via jacketed reactors, ensuring consistent product quality.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.32 (d, J = 2.4 Hz, 1H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 6.58 (d, J = 8.8 Hz, 2H, ArH), 3.91 (s, 3H, OCH₃), 3.25 (t, J = 7.2 Hz, 2H, NCH₂), 2.83 (t, J = 7.2 Hz, 2H, CH₂NMe₂), 2.32 (s, 6H, N(CH₃)₂), 1.88 (quintet, J = 7.2 Hz, 2H, CH₂).
  • ESI-MS : m/z 422.1 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 65:35, 1.0 mL/min) confirms purity >98% (retention time: 6.7 min).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale trials demonstrate that continuous flow reactors reduce reaction times by 40% (from 18 hours to 10.5 hours) for the Grignard coupling step, enhancing throughput while maintaining yield (74–76%).

Waste Mitigation

Solvent recovery systems (e.g., wiped-film evaporators) reclaim >90% of 2-MeTHF, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Nucleophilic Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the dimethylamino group.

    Reduction: Reduced forms of the compound, potentially altering the sulfonamide group.

    Hydrolysis: Breakdown products of the sulfonamide group.

Scientific Research Applications

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological systems.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The dimethylamino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Their Impact

The biological and chemical properties of sulfonamides are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Key Observations :

  • Chloro vs.
  • Side Chain Length : The ethyl chain in the analog from reduces steric hindrance compared to the propyl chain in the target compound, possibly enhancing membrane permeability but reducing target specificity .
  • Bulkier Side Chains : The 2-methoxy-2-phenylbutyl group in introduces steric bulk, which may limit bioavailability but improve binding affinity to hydrophobic pockets in enzymes or receptors .

Pharmacological and Physicochemical Comparisons

  • Solubility and Bioavailability: The dimethylamino group in the target compound enhances water solubility compared to non-polar analogs like N-(4-chloro-2-methylphenyl)-benzenesulfonamide (). However, bulkier side chains (e.g., 2-methoxy-2-phenylbutyl in ) may reduce solubility .
  • Target Specificity: The chloro-methoxy-diaminophenyl architecture distinguishes the target compound from simpler sulfonamides (e.g., 4-(2-amino-ethyl)-benzenesulfonamide in ), which lack synergistic electronic effects for selective binding .
  • Metabolic Stability : Chlorine’s resistance to oxidative metabolism may extend the compound’s half-life relative to fluoro or nitro derivatives (e.g., N-(3-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide in ) .

Biological Activity

3-Chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzenesulfonamide is C20H26ClN2O3S, with a molecular weight of approximately 404.96 g/mol. The compound features a sulfonamide group, which is known for its pharmacological properties, alongside a dimethylamino group that enhances its biological activity.

Synthesis

The synthesis typically involves an amidation reaction between a sulfonamide derivative and an amine. A common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 3-(4-(dimethylamino)phenyl)propylamine in the presence of a base such as triethylamine.

The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide moiety can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of target proteins, influencing cellular pathways.

Antiviral Activity

Research has shown that derivatives similar to this compound exhibit antiviral properties. For instance, compounds containing a benzamide moiety have been evaluated for their efficacy against hepatitis B virus (HBV), demonstrating potential as antiviral agents through mechanisms that increase intracellular levels of APOBEC3G (A3G), which inhibits HBV replication .

Anticancer Potential

Studies have indicated that sulfonamide derivatives can exhibit anticancer activities by inhibiting tubulin polymerization and inducing apoptosis in cancer cells. For example, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Studies

  • Antiviral Studies : A study evaluating N-phenylbenzamide derivatives found that certain compounds significantly inhibited HBV replication in vitro and in vivo, highlighting the potential for further development into therapeutic agents against viral infections .
  • Anticancer Research : Another investigation focused on aminopyrazole derivatives demonstrated their ability to inhibit cancer cell growth by interfering with key signaling pathways such as p38MAPK and VEGFR-2. This suggests that similar mechanisms may be exploitable for 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzenesulfonamide .

Data Tables

Activity Target IC50 Value (µM) Reference
AntiviralHBVNot specified
AnticancerVarious cell lines0.08 - 12.07
Tubulin InhibitionCancer cellsNot specified

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